molecular formula C13H14BrN3O B12949213 2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-56-2

2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one

Cat. No.: B12949213
CAS No.: 88723-56-2
M. Wt: 308.17 g/mol
InChI Key: YNEBEJRJACHYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of bromoketones. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenethylamino group and an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor compound. One common method is the reaction of 2-(phenethylamino)-1H-imidazole-4-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the ethanone group.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-phenylethanone
  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(4-fluorophenyl)ethanone

Uniqueness

2-Bromo-1-(2-(phenethylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the phenethylamino group and the imidazole ring, which confer distinct chemical and biological properties. Compared to other bromoketones, this compound exhibits enhanced reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

88723-56-2

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

2-bromo-1-[2-(2-phenylethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C13H14BrN3O/c14-8-12(18)11-9-16-13(17-11)15-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,15,16,17)

InChI Key

YNEBEJRJACHYRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=C(N2)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.